N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine
Overview
Description
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is also known by its IUPAC name, 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde oxime . This compound is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological and chemical properties .
Mechanism of Action
Target of Action
The primary targets of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine are currently unknown . This compound is a synthetic compound that has been extensively studied for its biological activity and potential therapeutic applications.
Mode of Action
It is known that this compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that this compound has biological activity and potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
Biochemical Analysis
Biochemical Properties
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with phosphatidylinositol-3-kinases, which are lipid kinases involved in cell signaling pathways . These interactions can lead to the phosphorylation of specific substrates, influencing various cellular functions such as cell proliferation, growth, and differentiation.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation of Akt, a serine/threonine kinase, which plays a crucial role in regulating cell survival and apoptosis . Additionally, this compound may impact the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For instance, its interaction with phosphatidylinositol-3-kinases can result in the generation of phosphatidylinositol 3,4,5-triphosphate, which subsequently activates downstream signaling pathways . These molecular interactions are critical for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular functions, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with phosphatidylinositol-3-kinases can influence the production of phosphatidylinositol 3,4,5-triphosphate, which plays a role in cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
The synthesis of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine typically involves the reaction of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine has several scientific research applications:
Comparison with Similar Compounds
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine is unique compared to other imidazo[1,5-a]pyridine derivatives due to its specific functional groups and reactivity . Similar compounds include:
3-methylimidazo[1,5-a]pyridine: Lacks the hydroxylamine group and has different reactivity.
Imidazo[1,2-a]pyridine derivatives: Have a different ring structure and chemical properties.
N-(pyridin-2-yl)amides: Differ in their amide functional group and applications.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-methylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-11-8(6-10-13)9-4-2-3-5-12(7)9/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYIVQTUFQZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214664 | |
Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050910-80-9 | |
Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050910-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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